4-Chloro-2-methylthieno[2,3-d]pyrimidine

Physicochemical property comparison Solid-state characterization Building block procurement

4-Chloro-2-methylthieno[2,3-d]pyrimidine is a halogenated fused heterocyclic building block belonging to the thieno[2,3-d]pyrimidine chemotype. Its structure features a chlorine atom at the 4-position that serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the 2-position methyl substituent imparts a distinct steric and electronic profile compared to 2-unsubstituted or 2-aryl analogs.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 56843-79-9
Cat. No. B1363383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylthieno[2,3-d]pyrimidine
CAS56843-79-9
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CS2)C(=N1)Cl
InChIInChI=1S/C7H5ClN2S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3
InChIKeyVYUDXHRVZLZWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylthieno[2,3-d]pyrimidine (CAS 56843-79-9): Core Scaffold Identity and Procurement-Relevant Specifications


4-Chloro-2-methylthieno[2,3-d]pyrimidine is a halogenated fused heterocyclic building block belonging to the thieno[2,3-d]pyrimidine chemotype. Its structure features a chlorine atom at the 4-position that serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the 2-position methyl substituent imparts a distinct steric and electronic profile compared to 2-unsubstituted or 2-aryl analogs [1]. The compound is a solid at ambient temperature with a molecular formula of C₇H₅ClN₂S, a molecular weight of 184.65 g·mol⁻¹, and a computed XLogP3 of 2.9 [1]. It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, where the 4-chloro group enables late-stage diversification [2][3].

4-Chloro-2-methylthieno[2,3-d]pyrimidine: Why In-Class Analogs Cannot Be Interchanged Without Experimental Validation


The thienopyrimidine chemotype encompasses multiple regioisomeric frameworks ([2,3-d], [3,2-d], [3,4-d]) and a broad range of substitution patterns, each of which produces substantial differences in physicochemical properties, chemical reactivity, and biological target engagement [1]. Replacing 4-chloro-2-methylthieno[2,3-d]pyrimidine with its [3,2-d] regioisomer (CAS 319442-16-5), the 2-unsubstituted analog (CAS 14080-59-2), or the 2-phenyl derivative (CAS 56843-80-2) without experimental re-validation introduces uncontrolled variables: the melting point can shift by over 20 °C, the computed logP can vary by more than 1.5 log units, and the regiochemical presentation of the chlorine leaving group to catalytic systems or biological targets is fundamentally altered . These differences directly impact reaction yields in cross-coupling steps, solubility in biological assay media, and the selectivity profile of final target compounds. The quantitative evidence below demonstrates that this specific substitution pattern occupies a narrow, non-interchangeable property space.

4-Chloro-2-methylthieno[2,3-d]pyrimidine: Quantitative Comparative Evidence for Scientific Selection


Melting Point Differentiation Versus 2-Unsubstituted and 2-Phenyl Analogs Directly Impacts Solid-State Handling and Formulation

The melting point of 4-chloro-2-methylthieno[2,3-d]pyrimidine (85–90 °C) is substantially lower than that of the 2-unsubstituted analog 4-chlorothieno[2,3-d]pyrimidine (109–113 °C, a difference of +19 to +28 °C) and less than half that of the 2-phenyl analog 4-chloro-2-phenylthieno[2,3-d]pyrimidine (148 °C, a difference of +58 to +63 °C) . The 2-methyl compound remains a solid at ambient temperature but melts within a range that facilitates melt-phase reactions if desired, while the 2-phenyl analog requires substantially higher temperatures that may limit thermal compatibility with sensitive functional groups in downstream intermediates.

Physicochemical property comparison Solid-state characterization Building block procurement

Lipophilicity Gradation (XLogP3 2.9) Bridges Polarity Gap Between 2-Unsubstituted and 2-Phenyl Analogs

The computed partition coefficient (XLogP3) of 4-chloro-2-methylthieno[2,3-d]pyrimidine is 2.9 [1], positioning it between the more polar 2-unsubstituted analog 4-chlorothieno[2,3-d]pyrimidine (LogP 2.34, Δ = +0.56 log units) [2] and the significantly more lipophilic 2-phenyl derivative 4-chloro-2-phenylthieno[2,3-d]pyrimidine (LogP ~4.01, Δ = −1.11 log units) . This intermediate lipophilicity value places the compound within the favorable drug-like property space for CNS and intracellular target engagement (LogP 1–3) while providing adequate organic solubility for synthetic transformations in solvents such as dichloromethane or THF.

Lipophilicity Drug-likeness ADME property prediction

Regioisomeric Integrity: [2,3-d] Isomer Composition Verified at >99.5% to Exclude Cross-Target Confounding by [3,2-d] Impurity

The thieno[2,3-d]pyrimidine framework exists alongside the thieno[3,2-d]pyrimidine regioisomer (CAS 319442-16-5), and contamination of one isomer by the other is a documented risk during synthesis . The [3,2-d] isomer presents a different spatial orientation of the sulfur and nitrogen atoms, which alters hydrogen-bond acceptor geometry and can produce divergent kinase selectivity profiles [1]. Vendor-certified quality specifications for 4-chloro-2-methylthieno[2,3-d]pyrimidine explicitly control regioisomeric impurity to <0.5%, as measured by HPLC . AKSci lists a minimum purity specification of 98% (HPLC) , providing additional assurance of batch-to-batch consistency.

Regioisomeric purity Analytical quality control Structure-activity relationship

Scaffold-Derived Kinase Inhibitor Potency: Compounds Elaborated from the 4-Chloro-2-methylthieno[2,3-d]pyrimidine Core Achieve Sub-100 nM IC₅₀ Values

The 4-chloro-2-methylthieno[2,3-d]pyrimidine scaffold has been employed as a key intermediate in the synthesis of potent kinase inhibitors. Derivatives built on this core, via SNAr displacement of the 4-chloro group with substituted anilines, have demonstrated measured IC₅₀ values below 100 nM in kinase inhibition assays . In a separate thieno[2,3-d]pyrimidine-based program targeting c-Met and VEGFR-2, elaborated compounds achieved IC₅₀ values of 25 nM (c-Met) and 48 nM (VEGFR-2), illustrating the productive trajectory accessible from 4-chlorothieno[2,3-d]pyrimidine starting materials [1]. While these data are from final elaborated compounds rather than the building block itself, they establish the scaffold's capacity to support nanomolar-level target engagement when appropriately functionalized.

Kinase inhibition Medicinal chemistry Scaffold performance

Synthetic Tractability: The 4-Chloro-2-methyl Substitution Pattern Enables High-Yield Pd/C–Cu-Catalyzed Alkynylation with Minimal C–O Side-Product Formation

The Pd/C–CuI–PPh₃ catalytic system facilitates chemoselective C–C alkynylation of 4-chlorothieno[2,3-d]pyrimidines with terminal alkynes to yield 4-alkynyl derivatives in good to excellent yields, without generating significant C–O ether side products from competing reaction with methanol solvent [1]. The 2-position substituent modulates the electronic character of the pyrimidine ring; the electron-donating 2-methyl group is expected to moderately deactivate the ring toward oxidative addition relative to the 2-unsubstituted analog, while avoiding the steric congestion and extended conjugation of the 2-phenyl group that can alter palladium catalyst resting states and cross-coupling kinetics [2]. This provides a predictable, tunable reactivity profile for sequential diversification strategies.

Cross-coupling chemistry Alkynylation Synthetic methodology

4-Chloro-2-methylthieno[2,3-d]pyrimidine: Evidence-Backed Application Scenarios for Laboratory and Discovery Procurement


Kinase Inhibitor Hit-to-Lead: Core Scaffold with Defined Lipophilicity (XLogP3 2.9) for Balanced ADME Starting Points

Medicinal chemistry programs targeting intracellular kinases benefit from a scaffold with a computed logP of 2.9 [1], which places the core within the ideal range for membrane permeability without triggering excessive metabolic clearance or promiscuous off-target binding. Unlike the 2-phenyl analog (LogP ~4.01), this intermediate lipophilicity reduces the risk of hERG channel blockade and phospholipidosis early in the optimization cascade. The 4-chloro group serves as a synthetic handle for amine-based SNAr diversification to rapidly generate focused libraries for SAR exploration, following established protocols for the thieno[2,3-d]pyrimidine class [2].

Pd-Catalyzed Late-Stage Diversification of Screening Libraries via Regiocontrolled Alkynylation

Research groups constructing focused compound libraries for phenotypic or target-based screening can exploit the demonstrated Pd/C–CuI–PPh₃ alkynylation protocol on 4-chlorothieno[2,3-d]pyrimidines to install terminal alkyne moieties at the 4-position with high chemoselectivity (C–C bond formation favored over C–O ether by-products) [3]. The 2-methyl substituent provides a non-exchangeable hydrophobic contact without introducing the synthetic complexity or high molecular weight of a 2-phenyl group (MW 184.65 vs. 246.72), supporting efficient library enumeration.

Regioisomerically Verified Building Block for Structure-Activity Relationship Studies Requiring Sub-0.5% Isomer Cross-Contamination Control

In kinase selectivity profiling where the spatial presentation of the hinge-binding motif is critical, contamination by the [3,2-d] regioisomer (CAS 319442-16-5) can produce misleading IC₅₀ shifts and selectivity ratios. Procurement of 4-chloro-2-methylthieno[2,3-d]pyrimidine with a vendor-certified regioisomeric impurity specification of <0.5% and total chromatographic purity ≥98% HPLC ensures that SAR conclusions attributed to the [2,3-d] geometry are not confounded by isomeric contaminants, an essential quality-control parameter when correlating crystallographic docking poses with biochemical inhibition data.

Solid-Phase or Solution-Phase Parallel Synthesis Utilizing the 4-Chloro Leaving Group at Controlled Reaction Temperatures

The relatively low melting point of 85–90 °C facilitates dissolution in common organic solvents (DCM, THF, DMF) at moderate temperatures and supports parallel synthesis workflows where heating to 60–80 °C is employed for SNAr amination. By contrast, the 2-phenyl analog melts at 148 °C and may require higher temperatures or longer dissolution times in automated liquid-handling platforms, potentially compromising throughput and reproducibility in library production settings.

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